molecular formula C24H33N3O2S B2987343 (4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705742-72-8

(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No. B2987343
M. Wt: 427.61
InChI Key: MHMMPGUMMXIGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in studies aiming at the synthesis and characterization of novel molecules. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds including thiazolyl and thiophene moieties, showcasing the process of structural optimization and theoretical vibrational spectra interpretation using density functional theory (DFT) calculations. This study aids in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Antifungal and Antibacterial Properties

Research by Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing that substitutions like 4-chlorophenyl and 4-tert-butylphenyl enhance antifungal activity, highlighting the potential of structurally similar compounds for developing antifungal agents (Lv et al., 2013).

Molecular Docking and Theoretical Studies

The compound's relevance extends to computational chemistry, where molecular docking and DFT studies provide insights into its interaction with biological targets. Shahana and Yardily's work illustrates how modifications to the electron-withdrawing groups influence the compound's reactivity and stability, further elucidated by HOMO-LUMO gap analysis (Shahana & Yardily, 2020).

Excited-State Intramolecular Proton Transfer

Zhang et al. (2016) explored the use of thiazolo[5,4-d]thiazole derivatives for excited-state intramolecular proton transfer (ESIPT), demonstrating the compound's utility in tunable light emission. This research is pivotal for developing advanced materials for optoelectronic applications (Zhang et al., 2016).

Synthesis of Bioisosteres

Efforts by Hillgren et al. (2010) in synthesizing bioisosteres of salicylidene acylhydrazides, aiming at potent inhibitors of type III secretion in Gram-negative bacteria, underscore the importance of such compounds in antimicrobial research (Hillgren et al., 2010).

properties

IUPAC Name

(4-tert-butylphenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-24(2,3)19-6-4-18(5-7-19)22(28)27-13-8-20(9-14-27)26-15-10-21(11-16-26)29-23-25-12-17-30-23/h4-7,12,17,20-21H,8-11,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMPGUMMXIGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

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